Antiproliferative Potency in MYCN-Amplified Neuroblastoma Cells: Tubulin polymerization-IN-48 vs. Colchicine and Series Analogs
In a 3-day CellTiter-Glo viability assay using MYCN-amplified neuroblastoma cell lines Chp-134 and Kelly, Tubulin polymerization-IN-48 (Compound 4k) exhibited GI50 values of 0.079 ± 0.017 μM and 0.165 ± 0.048 μM, respectively [1]. This potency is approximately 10-fold lower than the highly potent analog Compound 4h (GI50 = 0.007 μM and 0.012 μM) but approximately 2-fold higher than the less active analog Compound 4j (GI50 = 0.175 μM and 0.402 μM) [1]. Compared to the reference CBSI colchicine (GI50 = 0.008 μM and 0.009 μM), Tubulin polymerization-IN-48 is approximately one order of magnitude less potent [1]. The compound's activity distinguishes it from inactive members of the series (e.g., 4m, GI50 >2.5 μM) [1].
| Evidence Dimension | Cell viability inhibition (GI50, μM) |
|---|---|
| Target Compound Data | Chp-134: 0.079 ± 0.017; Kelly: 0.165 ± 0.048 |
| Comparator Or Baseline | Colchicine: Chp-134 0.008 ± 0.002, Kelly 0.009 ± 0.002; Compound 4h: Chp-134 0.007 ± 0.002, Kelly 0.012 ± 0.002; Compound 4j: Chp-134 0.175 ± 0.038, Kelly 0.402 ± 0.102 |
| Quantified Difference | 4k is ~10-fold less potent than 4h and colchicine; ~2-fold more potent than 4j |
| Conditions | MYCN-amplified Chp-134 and Kelly neuroblastoma cells, 3-day treatment, CellTiter-Glo assay, nine-point serial dilution, normalized to DMSO control |
Why This Matters
For studies requiring moderate tubulin inhibition without the extreme cytotoxicity of ultra-potent analogs, Tubulin polymerization-IN-48 provides a defined intermediate potency that avoids complete cell death while still inhibiting proliferation.
- [1] Thammathong J, Chisam KB, Tessmer GE, Womack CB, Sidrak MM, Weissmiller AM, Banerjee S. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Med Chem Lett. 2023;14(9):1284-1294. Table 1. View Source
